3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one
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Overview
Description
3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and yield. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one exerts its effects depends on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The hydroxy and carbonyl groups in its structure could play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-hydroxyphenyl)-1-phenylpropan-1-one: Lacks the additional chlorine atom on the second phenyl ring.
3-(2-Hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one: The hydroxy group is positioned differently on the phenyl ring.
Uniqueness
The presence of both chlorine atoms and the hydroxy group in 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one may confer unique chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
93962-68-6 |
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Molecular Formula |
C15H12Cl2O2 |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H12Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-2,4-6,8-9,19H,3,7H2 |
InChI Key |
MEQOQDZHCOVXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
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